

# An In-Depth Technical Guide to S-Nitrosoglutathione (GSNO)

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## Compound of Interest

Compound Name: Nitrosoglutathione

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This guide provides a comprehensive overview of the chemical and biological properties of S-Nitrosoglutathione (GSNO), a critical endogenous signaling molecule. It covers its chemical structure, quantitative properties, detailed experimental protocols for its synthesis and detection, and its central role in nitric oxide (NO) signaling pathways.

## Chemical Structure and Properties of S-Nitrosoglutathione

S-Nitrosoglutathione is a tripeptide derivative formed by the covalent attachment of a nitroso group to the thiol group of glutathione.[1] This modification makes GSNO a key player in the transport and transfer of nitric oxide bioactivity.

Chemical Identifiers:

- IUPAC Name: (2S)-2-amino-5-[[[(2R)-1-(carboxymethylamino)-3-nitrososulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[1]
- Molecular Formula: C<sub>10</sub>H<sub>16</sub>N<sub>4</sub>O<sub>7</sub>S[1][2]
- CAS Number: 57564-91-7[1][2]
- Synonyms: GSNO, SNOG, S-Nitroso-GSH, Glutathione thionitrite[1][3]

## Quantitative Physicochemical Data

The following tables summarize key quantitative data for S-Nitrosogluthathione.

Property	Value	Reference(s)
Molecular Weight	336.32 g/mol	[1][2]
Appearance	Pink to off-white solid	
Melting Point	>170°C (decomposes)	
UV-Vis Absorption ( $\lambda_{\text{max}}$ )	335 nm (in aqueous solution)	
Molar Extinction Coefficient ( $\epsilon$ )	922 M <sup>-1</sup> cm <sup>-1</sup> at 335 nm	

Table 1: Physicochemical Properties of S-Nitrosogluthathione

Solvent	Solubility	Reference(s)
Water	19.60-20.40 mg/mL	
DMSO	67 mg/mL	
Ethanol	Insoluble	

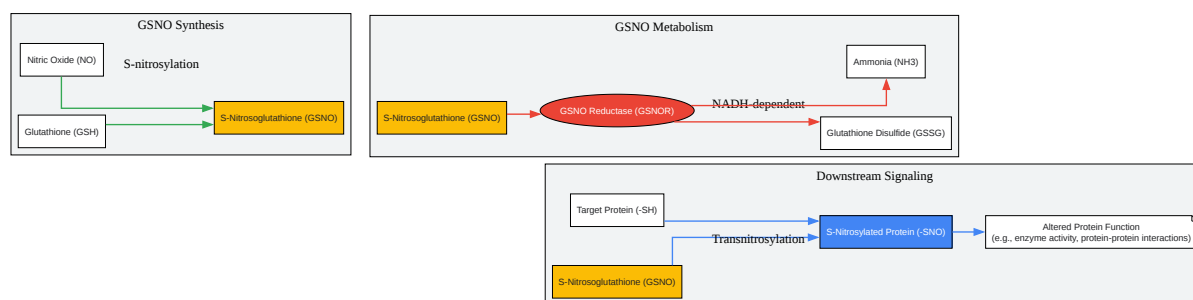
Table 2: Solubility of S-Nitrosogluthathione

Condition	Half-life ( $t_{1/2}$ )	Reference(s)
25°C, pH 7.4, dark, metal-free	49 days	
Increased stability pH range	5-7	
Decomposition accelerated by	Light, metal ions, pH > 7	

Table 3: Stability of S-Nitrosogluthathione in Aqueous Solution

## Signaling Pathways of S-Nitrosogluthathione

GSNO is a central molecule in nitric oxide signaling, primarily through the post-translational modification of proteins known as S-nitrosylation. This process involves the transfer of a nitroso group from GSNO to the thiol side chain of a cysteine residue on a target protein, which can alter the protein's function, localization, or stability. The cellular levels of GSNO are tightly regulated by the enzyme **S-Nitrosogluthathione** reductase (GSNOR), which catabolizes GSNO.



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Caption: S-**Nitrosogluthathione** (GSNO) signaling pathway.

## Experimental Protocols

### Synthesis of S-Nitrosogluthathione

This protocol describes the synthesis of a 500 mM stock solution of GSNO. Caution: This procedure generates nitric oxide gas and should be performed in a chemical fume hood.

## Materials:

- Glutathione (reduced form)
- Sodium nitrite ( $\text{NaNO}_2$ )
- Concentrated hydrochloric acid ( $\text{HCl}$ )
- 10 N Sodium hydroxide ( $\text{NaOH}$ )
- Deionized water ( $\text{dH}_2\text{O}$ )
- Magnetic stirrer and stir bar
- 50 mL conical tube
- pH meter or pH paper
- Aluminum foil

## Procedure:

- In a 50 mL conical tube, add 620  $\mu\text{L}$  of concentrated  $\text{HCl}$  to 5.9 mL of  $\text{dH}_2\text{O}$ .
- Dissolve 1.54 g of glutathione in the acidic solution with stirring.
- In a separate tube, dissolve 0.346 g of  $\text{NaNO}_2$  in 1 mL of  $\text{dH}_2\text{O}$ .
- Slowly add the sodium nitrite solution to the stirring glutathione solution. The solution will turn red and evolve gas.
- Stir the reaction mixture for 5 minutes, protected from light with aluminum foil.
- Neutralize the solution by slowly adding approximately 710  $\mu\text{L}$  of 10 N  $\text{NaOH}$ . Monitor the pH to avoid making the solution too alkaline, which would cause the red color to fade and indicate decomposition.
- Adjust the final volume to 10 mL with  $\text{dH}_2\text{O}$ . The final concentration will be approximately 500 mM.

- The concentration can be verified spectrophotometrically by measuring the absorbance at 335 nm and using the molar extinction coefficient of  $922 \text{ M}^{-1}\text{cm}^{-1}$ .
- Aliquot the GSNO solution and store at  $-80^{\circ}\text{C}$ , protected from light.

## Quantification of S-Nitrosogluthathione by HPLC

This method allows for the sensitive and specific quantification of GSNO in biological samples.

### Principle:

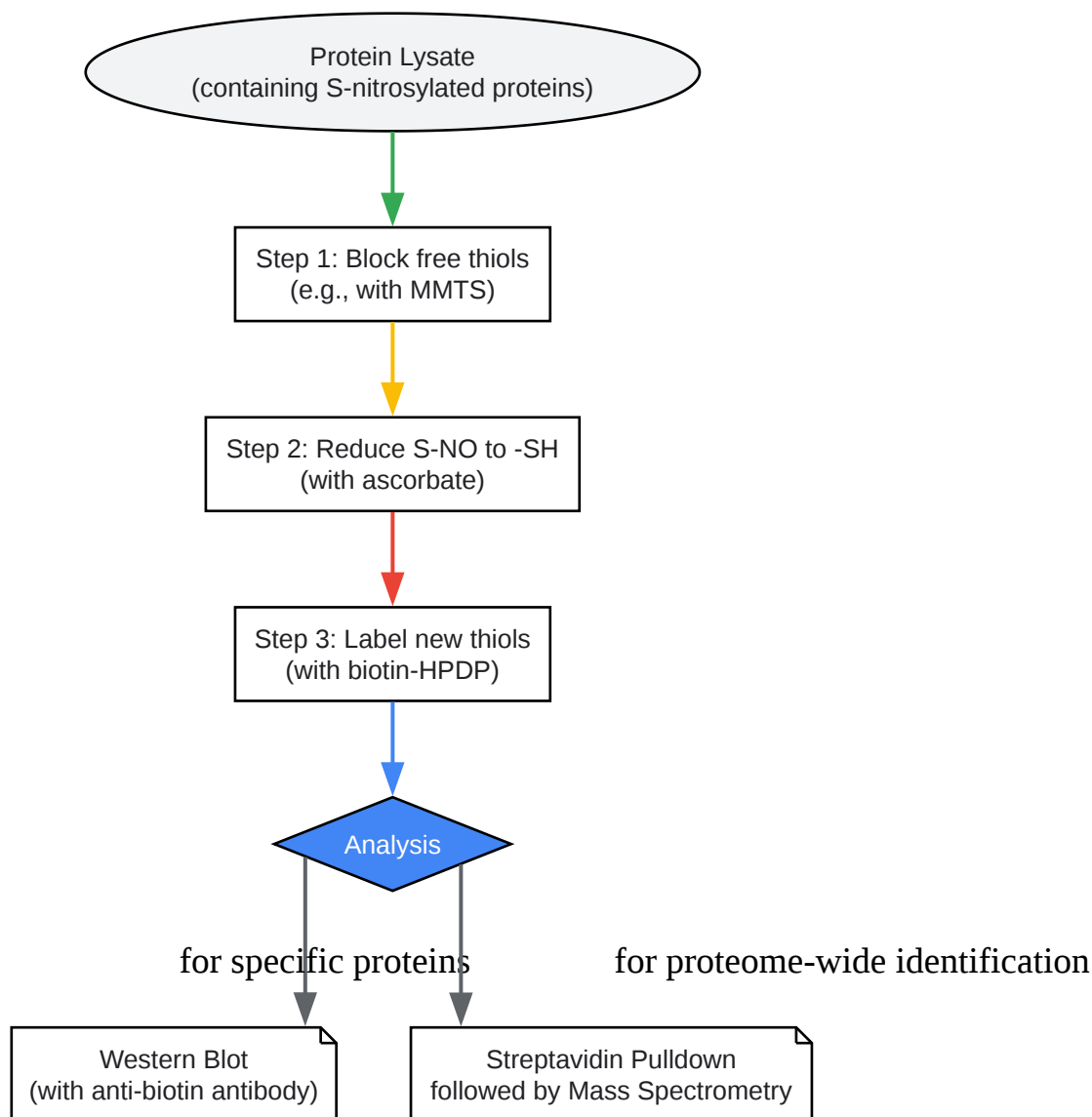
This protocol is based on the pre-column derivatization of GSNO to a fluorescent product after the removal of interfering reduced glutathione (GSH).

### Procedure:

- **Sample Preparation:** Treat plasma or other biological samples with N-ethylmaleimide (NEM) to block free thiol groups of GSH.
- **Conversion of GSNO to GSH:** Reduce the S-NO bond of GSNO to a thiol group using a reducing agent such as 2-mercaptoethanol.
- **Derivatization:** React the newly formed GSH with o-phthalaldehyde (OPA) to generate a highly fluorescent and UV-absorbing isoindole derivative.
- **HPLC Analysis:** Separate the derivatized sample using reverse-phase HPLC with a C18 column.
- **Detection:** Detect the OPA-derivatized GSNO using a fluorescence detector (excitation/emission wavelengths specific for the derivative) and/or a UV detector.
- **Quantification:** Quantify the GSNO concentration by comparing the peak area to a standard curve prepared with known concentrations of GSNO.

## Detection of Protein S-Nitrosylation by the Biotin Switch Technique

The biotin switch technique is a widely used method to identify and quantify S-nitrosylated proteins.



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Caption: Workflow for the Biotin Switch Technique.

Principle:

The biotin switch assay involves three main steps:

- **Blocking:** Free cysteine thiols in the protein sample are blocked with a thiol-reactive reagent, such as methyl methanethiosulfonate (MMTS).

- Reduction: The S-NO bonds of S-nitrosylated cysteines are selectively reduced to free thiols using ascorbate.
- Labeling: The newly formed free thiols are then labeled with a biotin-containing reagent, such as biotin-HPDP.

The biotinylated proteins can then be detected by western blotting with an anti-biotin antibody or enriched using streptavidin affinity chromatography for identification by mass spectrometry.

## Conclusion

**S-Nitrosoglutathione** is a multifaceted molecule that is integral to nitric oxide biochemistry and cell signaling. Its chemical properties, particularly its relative stability compared to free NO, allow it to act as a mobile reservoir and a precise mediator of NO-based signaling through S-nitrosylation. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, quantify, and study the biological functions of GSNO. A thorough understanding of the chemical structure and signaling pathways of GSNO is crucial for drug development professionals exploring its therapeutic potential in various diseases.

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